molecular formula C9H20N2O B1462731 4-(Aminomethyl)-1-propylpiperidin-4-ol CAS No. 1155082-36-2

4-(Aminomethyl)-1-propylpiperidin-4-ol

Cat. No. B1462731
M. Wt: 172.27 g/mol
InChI Key: AUELXPVGIJUUML-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases . It’s used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)piperidine” includes a piperidine ring with an aminomethyl group attached to the 4-position . The exact structure of “4-(Aminomethyl)-1-propylpiperidin-4-ol” would likely be similar, but with an additional propyl group.


Chemical Reactions Analysis

“4-(Aminomethyl)piperidine” has been used as a catalyst in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It’s also been used in the enantioselective synthesis of N-alkyl terminal aziridines .


Physical And Chemical Properties Analysis

The physical properties of “4-(Aminomethyl)piperidine” include a melting point of 25°C, a boiling point of 200°C, and a refractive index of 1.49 . It’s soluble in water and ethanol, and its density is 0.9151 (rough estimate) .

Scientific Research Applications

Material Science and Biochemistry Applications

One study discusses the use of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a compound with a structure related to 4-(Aminomethyl)-1-propylpiperidin-4-ol, highlighting its utility in material science and biochemistry as a β-turn and 310/α-helix inducer in peptides. This compound serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in scientific research (Toniolo, Crisma, & Formaggio, 1998).

Cardioselective Beta-Adrenoceptor Blocking Agents

Another area of application involves the synthesis of 1-(aralkylamino)-3-(aryloxy)propan-2-ols for exploring the cardioselectivity of beta-adrenoceptor blocking agents. Research indicates that specific substituents on the amino group can enhance cardioselectivity, providing insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).

Plant Growth Stimulators

The compound has also been investigated for its potential in agriculture, specifically in the synthesis and study of growth-stimulating activities on spring wheat grains. This research suggests that derivatives of 4-(Aminomethyl)-1-propylpiperidin-4-ol can serve as effective domestic growth regulators, indicating potential applications in enhancing agricultural productivity (Kishibayev et al., 2019).

Sigma Receptor Ligands

Further research into novel sigma receptor ligands, including derivatives with a 4-phenylpiperidin-4-ol moiety, demonstrates high affinity for sigma receptors. These findings highlight the therapeutic potential of these compounds in neuropharmacology and their role in modulating various molecular pathways (Prezzavento et al., 2007).

Peptidomimetics and Combinatorial Chemistry

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, for use as building blocks in the synthesis of peptidomimetics and scaffolds for combinatorial chemistry, also represents an important area of research. These compounds offer a versatile toolkit for designing novel therapeutics and understanding biological mechanisms (Pascal et al., 2000).

Safety And Hazards

While specific safety data for “4-(Aminomethyl)-1-propylpiperidin-4-ol” is not available, similar compounds may pose hazards. For example, “4-(Aminomethyl)piperidine” is classified as a skin corrosive and eye irritant . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

Future Directions

The future directions of research on “4-(Aminomethyl)piperidine” and similar compounds could involve further exploration of their use in drug delivery systems, as well as their potential as catalysts in various chemical reactions .

properties

IUPAC Name

4-(aminomethyl)-1-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-5-11-6-3-9(12,8-10)4-7-11/h12H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUELXPVGIJUUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-propylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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